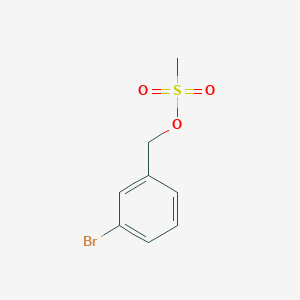
(3-BROMOPHENYL)METHYL METHANESULFONATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-BROMOPHENYL)METHYL METHANESULFONATE is an organic compound that belongs to the class of benzyl methanesulfonates It is characterized by the presence of a bromine atom attached to the benzyl group and a methanesulfonate ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-BROMOPHENYL)METHYL METHANESULFONATE typically involves the reaction of 3-bromobenzyl alcohol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
3-Bromobenzyl alcohol+Methanesulfonyl chloride→3-Bromobenzyl methanesulfonate+HCl
Industrial Production Methods
Industrial production of this compound may involve continuous-flow processes to enhance efficiency and yield. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant flow rates, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(3-BROMOPHENYL)METHYL METHANESULFONATE undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation: The bromine atom can be oxidized to form bromine-containing byproducts.
Reduction: The bromine atom can be reduced to form the corresponding benzyl compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include brominated aromatic compounds.
Reduction: Products include benzyl alcohols and hydrocarbons.
Scientific Research Applications
(3-BROMOPHENYL)METHYL METHANESULFONATE has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Bioconjugation: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through nucleophilic substitution reactions.
Material Science: It is used in the preparation of functionalized materials, including polymers and nanomaterials.
Medicinal Chemistry: The compound is explored for its potential use in drug development, particularly in the synthesis of biologically active molecules.
Mechanism of Action
The mechanism of action of (3-BROMOPHENYL)METHYL METHANESULFONATE primarily involves nucleophilic substitution reactions. The methanesulfonate group acts as a leaving group, allowing nucleophiles to attack the benzyl carbon. This results in the formation of new covalent bonds and the release of methanesulfonic acid. The bromine atom can also participate in various reactions, influencing the compound’s reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Benzyl methanesulfonate: Lacks the bromine atom, making it less reactive in certain nucleophilic substitution reactions.
3-Bromobenzyl chloride: Contains a chloride leaving group instead of methanesulfonate, leading to different reactivity and selectivity.
3-Bromobenzyl alcohol: Contains a hydroxyl group instead of methanesulfonate, making it more suitable for oxidation reactions.
Uniqueness
(3-BROMOPHENYL)METHYL METHANESULFONATE is unique due to the presence of both a bromine atom and a methanesulfonate ester group. This combination allows for a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. The compound’s reactivity and selectivity can be fine-tuned by modifying reaction conditions and choosing appropriate reagents.
Properties
IUPAC Name |
(3-bromophenyl)methyl methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO3S/c1-13(10,11)12-6-7-3-2-4-8(9)5-7/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWAPFZJCTVKNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1=CC(=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2Z)-2-[(4-carbamoylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2432190.png)
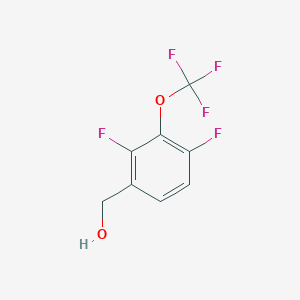
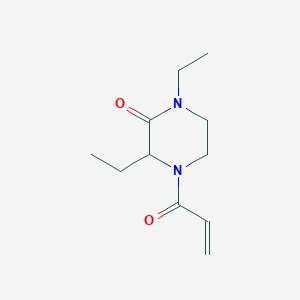
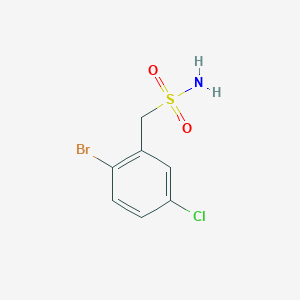
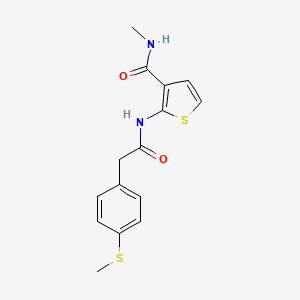
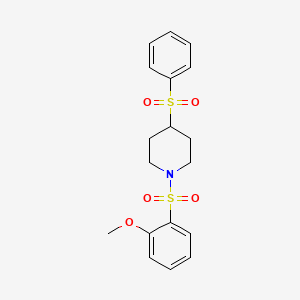
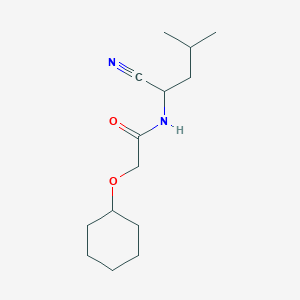
![2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2432202.png)

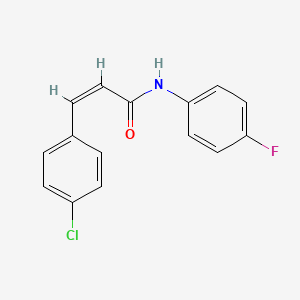
![2-[4-(2,4-dioxo-1H-quinazolin-3-yl)phenyl]acetic Acid](/img/structure/B2432207.png)
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2432209.png)
![N-[6-(Difluoromethyl)pyridin-3-yl]prop-2-enamide](/img/structure/B2432210.png)

